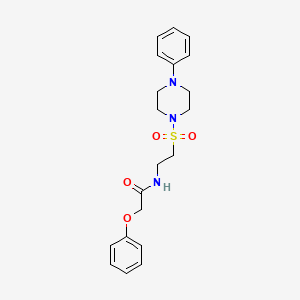

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its complex structure, which includes a phenoxy group, a phenylpiperazine moiety, and a sulfonylethylacetamide linkage.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and bases such as lutidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.

化学反应分析

Types of Reactions

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or piperazine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been studied for various scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.

Medicine: Explored for its anticonvulsant activity in animal models of epilepsy.

作用机制

The mechanism of action of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive mechanisms .

相似化合物的比较

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

Uniqueness

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide stands out due to its sulfonylethylacetamide linkage, which imparts unique chemical and biological properties. This structural feature may contribute to its specificity and potency in various applications.

生物活性

2-Phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of neurology. This article reviews its biological activity, focusing on its mechanism of action, biochemical properties, and therapeutic applications, particularly as an anticonvulsant.

The primary mechanism of action for this compound involves its interaction with neuronal voltage-sensitive sodium channels. This compound binds to these channels, leading to a decrease in neuronal excitability, which is crucial in preventing or reducing seizure activity in animal models of epilepsy.

Target Interaction

- Target: Neuronal voltage-sensitive sodium channels

- Binding Site: Site 2 on the sodium channel

- Effect: Modulation of neuronal excitability and seizure activity

The compound has been characterized as a moderate binder to neuronal voltage-sensitive sodium channels. Its biochemical properties suggest that it influences pathways related to neuronal excitability and seizure prevention.

| Property | Description |

|---|---|

| Binding Affinity | Moderate binding to sodium channels |

| Cellular Effects | Reduces occurrence/severity of seizures |

| Molecular Mechanism | Influences sodium channel function |

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant activity in various animal models. In particular, studies have shown that it provides protection against seizures induced by maximal electroshock (MES) at doses of 100 mg/kg and 300 mg/kg, demonstrating both immediate and delayed effects depending on the lipophilicity of the compounds tested .

Case Studies

-

Study on MES-Induced Seizures:

- Objective: Evaluate anticonvulsant activity.

- Method: Administered varying doses (100 mg/kg, 300 mg/kg).

- Results: Significant protection observed at both doses with variations in timing based on compound lipophilicity.

-

Comparative Analysis:

- Compared with phenytoin (a standard anticonvulsant), the compound showed lower efficacy but still demonstrated potential as an alternative therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in the piperazine moiety significantly affect its anticonvulsant properties. For instance, substituting the phenylpiperazine group with other piperazine derivatives resulted in decreased anticonvulsant efficacy .

Table 2: Structure-Activity Relationship

| Compound Variation | Anticonvulsant Activity |

|---|---|

| Phenylpiperazine | High |

| Benzylpiperazine | Moderate |

| Hydroxyethylpiperazine | Low |

Research Applications

Beyond its anticonvulsant properties, this compound has been explored for various applications:

- Neurodegenerative Diseases: Potential acetylcholinesterase inhibitor, which may be beneficial in treating conditions like Alzheimer’s disease.

- Chemical Synthesis: Used as a precursor for synthesizing more complex molecules in medicinal chemistry.

属性

IUPAC Name |

2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c24-20(17-27-19-9-5-2-6-10-19)21-11-16-28(25,26)23-14-12-22(13-15-23)18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNAPVRNZJHTHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。